3-Phenylpyridine-4-carboxamide
Overview
Description
3-Phenylpyridine-4-carboxamide is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a phenyl group at the third position and a carboxamide group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-4-carboxylic acid and phenylboronic acid.
Coupling Reaction: A Suzuki coupling reaction is employed, where pyridine-4-carboxylic acid is reacted with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Amidation: The resulting 3-phenylpyridine-4-carboxylic acid is then converted to this compound through an amidation reaction using ammonia or an amine source under appropriate conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenation reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-phenylpyridine-4-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Phenylpyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and ligands for catalysis.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenylpyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Pyridine-4-carboxamide: Lacks the phenyl group, leading to different chemical properties and applications.
3-Phenylpyridine:
3-Phenylpyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position, leading to variations in chemical behavior.
Uniqueness: 3-Phenylpyridine-4-carboxamide is unique due to the specific positioning of the phenyl and carboxamide groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
3-phenylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12(15)10-6-7-14-8-11(10)9-4-2-1-3-5-9/h1-8H,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZQKXROMUCPEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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